molecular formula C15H21N3O3 B7921506 [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7921506
M. Wt: 291.35 g/mol
InChI Key: AQNGMEKKLFLVNZ-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 1353973-66-6) is a synthetic organic compound with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol . It features a pyrrolidine ring substituted with a 2-amino-acetyl group and a benzyl carbamate moiety.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNGMEKKLFLVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of Pyrrolidine Scaffold

The synthesis begins with a pyrrolidine core, which is sequentially modified to introduce the 2-amino-acetyl and benzyl carbamate groups. A representative three-step protocol is outlined below:

  • Pyrrolidine Alkylation :

    • Reagents : 2-Pyrrolidinemethanol, benzyl chloroformate, triethylamine (TEA)

    • Conditions : Dichloromethane (DCM), 0°C → room temperature, 12–24 hours.

    • Outcome : Formation of N-benzyloxycarbonyl-pyrrolidine-2-methanol (yield: 85–92%).

  • Acylation with 2-Amino-acetyl Group :

    • Reagents : Chloroacetyl chloride, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC)

    • Conditions : Tetrahydrofuran (THF), 0°C → reflux, 6–8 hours.

    • Outcome : Introduction of 2-amino-acetyl moiety via amide coupling (yield: 70–78%).

  • Carbamate Formation :

    • Reagents : Benzyl alcohol, phosgene equivalent (e.g., p-nitrophenyl chloroformate)

    • Conditions : Acetonitrile, 4-dimethylaminopyridine (DMAP), 24 hours.

    • Outcome : Final carbamate product isolated via silica gel chromatography (yield: 65–72%).

Table 1: Representative Reaction Parameters

StepReagentsSolventTemperatureTime (h)Yield (%)
1Benzyl chloroformate, TEADCM0°C → RT12–2485–92
2Chloroacetyl chloride, DCCTHFReflux6–870–78
3p-Nitrophenyl chloroformate, DMAPMeCNRT2465–72

Optimization Strategies for Improved Yield and Purity

Catalytic Systems and Stoichiometry

  • Catalysts : ZrCl₄ and Amberlyst-15 cocatalysts enhance acylation efficiency (yield improvement: 15–20%).

  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloroformate to pyrrolidine intermediate minimizes over-alkylation.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) favor acylation, while chlorinated solvents (DCM) improve carbamate stability.

  • Water-tolerant systems (e.g., 1,4-dioxane:H₂O) enable greener synthesis but reduce yield by 8–12%.

Purification Techniques

  • Chromatography : Gradient elution with dichloromethane:isopropyl alcohol (9:1 → 7:3) achieves >95% purity.

  • Crystallization : Ethyl acetate/hexane recrystallization removes residual DCC byproducts.

Mechanistic Insights and Side Reactions

Aza-Michael Addition in Pyrrolidine Functionalization

The alkylation step proceeds via an aza-Michael mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. Competing side reactions include:

  • Over-alkylation : Mitigated by controlled reagent addition rates.

  • Oxidation : Avoided using inert atmospheres (N₂/Ar).

Competing Pathways in Carbamate Formation

  • Hydrolysis : Benzyl ester hydrolysis occurs at pH > 9, necessitating neutral conditions.

  • Dimethylaminopyridine (DMAP) Adducts : Excess DMAP forms stable adducts, removed via acid washing.

Industrial-Scale Production Methods

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with immobilized ZrCl₄ catalysts reduce reaction time by 40%.

  • Throughput : 50–100 kg/day achievable with automated purification.

Green Chemistry Innovations

  • Solvent Recycling : >90% THF and acetonitrile recovery via distillation.

  • Phosgene Alternatives : Diphenyl carbonate reduces toxicity risks (yield penalty: 5–7%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include benzyl ester protons (δ 5.1–5.3 ppm) and pyrrolidine methylene (δ 3.2–3.5 ppm).

  • LC-MS : [M+H]⁺ peak at m/z 319.4 confirms molecular weight.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (85:15), retention time = 12.3 min (enantiomeric excess >99%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized derivatives of the amino-acetyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Basic Information

  • CAS Number : 1353946-70-9
  • Molecular Formula : C16H23N3O3
  • Molar Mass : 305.37 g/mol

Structure

The compound features a pyrrolidine ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety, which contribute to its biological activity.

Medicinal Chemistry

The compound is explored for its potential as a pharmacological agent . Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Inhibitory Activity

Research has indicated that derivatives of carbamic acid esters can act as inhibitors for certain enzymes. For example, studies have shown that similar compounds exhibit inhibitory properties against peptidases, which are crucial in various physiological processes and disease mechanisms .

Biochemical Research

In biochemical studies, this compound can serve as a substrate or inhibitor in enzyme assays. Its ability to modify enzyme activity is significant for understanding metabolic pathways and enzyme kinetics.

Example of Use

In research examining the mercapturic acid pathway, compounds structurally related to carbamic acids have been utilized to trace metabolic fates of xenobiotics in biological systems. This pathway is essential for detoxifying electrophilic compounds .

Drug Design and Development

The unique structural properties of this compound make it a valuable template for designing new drugs. Its functional groups can be modified to enhance potency and selectivity for specific biological targets.

Research Insights

Studies have shown that modifying the benzyl ester group can lead to variations in pharmacokinetic properties, which is crucial for optimizing drug candidates .

Data Tables

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of peptidases
Anticancer PropertiesInvestigated for effects on tumor growth inhibitionUnder Research
Neuroprotective EffectsPotential role in neuroprotection through modulation of neurotransmitter systemsOngoing Studies

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The amino-acetyl group may mimic natural substrates, allowing the compound to act as a competitive inhibitor. Additionally, the benzyl ester moiety can facilitate the compound’s entry into cells, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine Modifications

Several analogs differ in the position of substituents on the pyrrolidine ring or the ester group:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Not provided C₁₅H₂₁N₃O₃ 291.35 Amino-acetyl group on pyrrolidin-3-ylmethyl
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester Not provided C₁₅H₂₁N₃O₃ 291.35 Methyl ester instead of benzyl ester
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Not provided C₁₆H₂₃N₃O₃ 305.38 Ethyl ester and R-configuration at pyrrolidine

Key Observations :

  • Substitution on the pyrrolidine ring (2-ylmethyl vs.
  • Replacement of the benzyl ester with methyl or ethyl groups reduces molecular weight and hydrophobicity, which may influence pharmacokinetics .

Piperidine-Based Analogs

Replacing the pyrrolidine ring with a six-membered piperidine ring introduces conformational flexibility:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester 1353985-98-4 C₁₆H₂₃N₃O₃ 305.38 Piperidine instead of pyrrolidine

Key Observations :

  • Piperidine’s larger ring size may enhance stability or alter target selectivity compared to pyrrolidine derivatives .

Functional Group Variations

Halogen-Substituted Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 205448-32-4 C₁₇H₂₁ClN₂O₃ 336.82 Chloro-acetyl group and cyclopropyl substituent

Key Observations :

Hydroxy and Siloxy Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
(5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester Not provided C₂₆H₄₂N₂O₄Si 490.71 Siloxy protecting group and 2-oxo-pyrrolidinyl

Key Observations :

  • Siloxy groups improve solubility in organic solvents and serve as temporary protecting groups during synthesis .

Aromatic and Aliphatic Side-Chain Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
[1-(Aminomethyl)-2-phenylethyl]-carbamic acid benzyl ester 142854-51-1 C₁₆H₁₈N₂O₂ 270.33 Phenylethyl group instead of pyrrolidine

Key Observations :

  • The phenylethyl group introduces aromaticity, which may enhance interactions with hydrophobic enzyme pockets .

Biological Activity

The compound [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a derivative of carbamic acid and pyrrolidine, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Physical Properties

  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : The compound shows varying stability in different biological environments, which is crucial for its pharmacokinetic properties.

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It has been studied for its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on:

  • Cholinesterases : Important for neurotransmitter regulation, where inhibition may enhance acetylcholine levels, beneficial in treating Alzheimer's disease.
  • Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially improving mood and cognitive functions .

Case Study 1: Cholinesterase Inhibition

A study demonstrated that derivatives similar to this compound showed potent inhibition against acetylcholinesterase (AChE) with IC50 values ranging from 0.1 to 0.5 μM. This suggests a promising application in Alzheimer's treatment by enhancing cholinergic transmission .

Case Study 2: Neuroprotective Effects

In vivo studies using rodent models indicated that the compound could reduce neuroinflammation and protect neuronal cells from apoptosis. The mechanism was linked to the modulation of inflammatory cytokines and oxidative stress markers .

Comparative Activity Table

Compound NameAChE Inhibition IC50 (μM)MAO Inhibition IC50 (μM)Neuroprotective Effect
This compound0.30.5Yes
Similar Carbamate Derivative0.20.4Yes
Standard AChE Inhibitor (Donepezil)0.1Not applicableYes

Q & A

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reaction systems?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model solvation effects and transition states. Machine learning (e.g., Random Forest models trained on reaction databases) predicts regioselectivity in alkylation or acylation reactions. Validate predictions with small-scale exploratory syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.